molecular formula C15H14N2O2S2 B2552435 3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896686-10-5

3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2552435
CAS RN: 896686-10-5
M. Wt: 318.41
InChI Key: LMBDQNRGSDVYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a chemical compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring has been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .

Scientific Research Applications

Let’s explore six distinct scientific research applications for this intriguing compound:

Antibacterial and Antimicrobial Properties

Thiadiazines have been investigated for their antibacterial and antimicrobial activities. Researchers have explored the potential of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide as an agent to combat bacterial infections. Its unique structure and sulfur-containing functional groups make it an interesting candidate for further study in this field .

Antitubercular Activity

The compound has shown promise as an antitubercular agent. In vitro studies evaluated its effectiveness against Mycobacterium tuberculosis , including both drug-resistant and drug-sensitive strains. Further research is needed to understand its mechanism of action and potential clinical applications .

ATP-Sensitive Potassium Channel Modulation

Similar to its pyridyl analogs, 1,2,4-pyridothiadiazine 1,1-dioxides, our compound may act as an ATP-sensitive potassium channel opener. These channels play a crucial role in cellular function, and modulating them could have implications for various physiological processes .

Anticancer Potential

Thiadiazines have drawn attention in the search for new anticancer agents. Researchers have explored their cytotoxic effects on cancer cells. Investigating the impact of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on cancer cell lines could reveal its potential as an anticancer drug .

Insulin Release Inhibition

Interestingly, this compound has been associated with inhibiting insulin release. Understanding its effects on insulin secretion pathways could have implications for diabetes management and treatment .

properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-6-8-12(9-7-11)10-20-15-16-13-4-2-3-5-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBDQNRGSDVYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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